molecular formula C26H29N5O5 B2403805 Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate CAS No. 537698-88-7

Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate

Cat. No. B2403805
M. Wt: 491.548
InChI Key: SXNUPJJRDIBESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate” is a complex organic molecule. It contains several functional groups and rings, including a triazole ring, a pyrimidine ring, and a benzoate group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A new series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions via multicomponent reaction using lemon juice as an acidic catalyst . The synthesis of 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the triazole ring can participate in various reactions such as N-C and N-N bond-forming oxidative coupling reactions .

Future Directions

The future directions for this compound could involve further exploration of its potential applications, particularly in the field of antimicrobial research given the promising results shown by similar compounds . Further studies could also focus on optimizing its synthesis and exploring its other potential biological activities.

properties

IUPAC Name

ethyl 4-[[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O5/c1-4-36-25(34)18-7-11-19(12-8-18)28-24(33)22-16(2)27-26-29-21(6-5-15-32)30-31(26)23(22)17-9-13-20(35-3)14-10-17/h7-14,23,32H,4-6,15H2,1-3H3,(H,28,33)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNUPJJRDIBESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(C=C4)OC)CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.